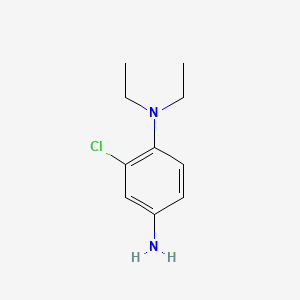

1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-

Übersicht

Beschreibung

The compound 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemistry of similar compounds. The first paper describes the synthesis of N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide), which is obtained by reacting 1,2-phenylenediamine with 4-(chloromethyl)benzoyl chloride under basic conditions . The second paper reports on the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which also involves the use of 1,2-phenylenediamine . These studies suggest that 1,4-Benzenediamine derivatives can be synthesized through nucleophilic substitution reactions involving 1,2-phenylenediamine.

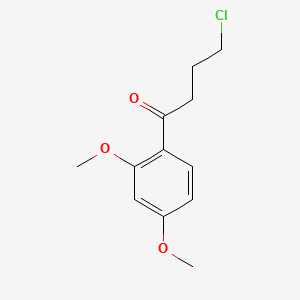

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions. In the first paper, 1,2-phenylenediamine reacts with 4-(chloromethyl)benzoyl chloride to yield N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) with a 61% yield . The second paper describes a synthesis that avoids by-products by using glycolic acid for the cyclization step, leading to the formation of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole . These methods could potentially be adapted for the synthesis of 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- by choosing appropriate starting materials and reaction conditions.

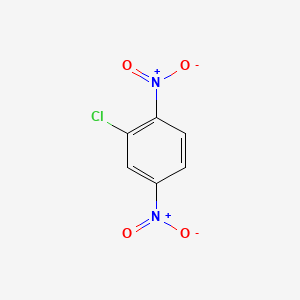

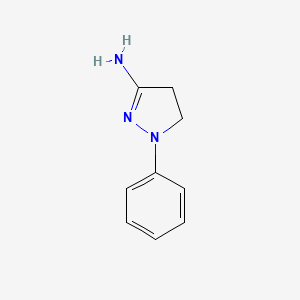

Molecular Structure Analysis

While the molecular structure of 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- is not provided, the papers do offer structural information on similar compounds. The first paper characterizes the synthesized compound using FT-IR, 1H NMR, 13C NMR, and mass spectrometry . The second paper presents the X-ray structures of two related compounds, which could provide insights into the likely structure of 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- . These analytical techniques are crucial for confirming the structure of synthesized compounds.

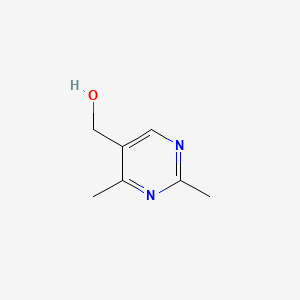

Chemical Reactions Analysis

The papers indicate that the related compounds can participate in further chemical reactions. For instance, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine . This suggests that 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- may also be reactive towards nucleophiles, and its reactivity could be explored in the context of designing new chemical reactions or synthesizing novel derivatives.

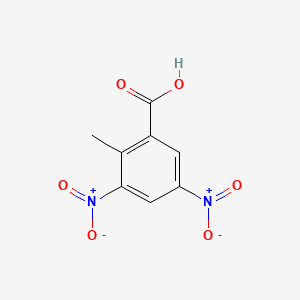

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers are briefly mentioned. The melting point is provided for the compound in the first paper , which is an important physical property that helps in the characterization of solid compounds. The reactivity of the compound in the second paper with pyridine indicates its chemical properties, such as susceptibility to nucleophilic attack . These properties are essential for understanding the behavior of the compounds in different environments and can be used to predict the properties of 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Chemical Properties

Synthesis of Benzodiazepines : The compound serves as a precursor in the synthesis of benzodiazepines, which are crucial in pharmaceuticals for their biological activities like anticonvulsion and sedation. Research recapitulates systematic synthetic strategies using o-phenylenediamine, highlighting its significance in organic chemistry and medicinal chemistry applications (Teli et al., 2023).

Degradation Products and Stability : Studies on nitisinone (NTBC), a related compound, focus on its stability and degradation pathways, providing insights into its chemical behavior under various conditions. This research is crucial for understanding the environmental impact and safety of related compounds (Barchańska et al., 2019).

Environmental and Analytical Considerations

Environmental Persistence and Remediation : Chlorobenzenes, chemically related to the compound , exhibit environmental persistence. Research on their fate in soil and potential remediation strategies is vital for environmental safety and pollution management. Understanding their degradation pathways can inform cleanup efforts for contaminated sites (Brahushi et al., 2017).

Analytical Methods for Marine Samples : The development of analytical techniques for sugar determination in marine samples, involving related chemical compounds, highlights the importance of accurate environmental monitoring. This research contributes to marine biogeochemistry, offering methods to assess the impact of organic pollutants in aquatic environments (Panagiotopoulos & Sempéré, 2005).

Pharmaceutical and Biological Research

Pharmacological Profile of Related Compounds : The pharmacological profiles of benzothiazepines, which share structural similarities, suggest potential therapeutic applications. This area of research underscores the importance of understanding the biological activities and chemical properties of related compounds for drug development (Dighe et al., 2015).

Controlled Release of Active Compounds : Research on the stabilization and controlled release of gaseous/volatile compounds, including ethylene and sulfur dioxide, has implications for improving the safety and quality of fresh produce. This line of study is relevant for applications in food science and technology, demonstrating the utility of chemical compounds in enhancing food preservation (Chen et al., 2020).

Eigenschaften

IUPAC Name |

2-chloro-1-N,1-N-diethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c1-3-13(4-2)10-6-5-8(12)7-9(10)11/h5-7H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPRWBZGPHCRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5071200 | |

| Record name | 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- | |

CAS RN |

68155-76-0 | |

| Record name | 2-Chloro-N1,N1-diethyl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68155-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068155760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N,N-diethylbenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid](/img/structure/B1345501.png)